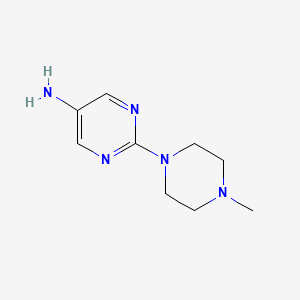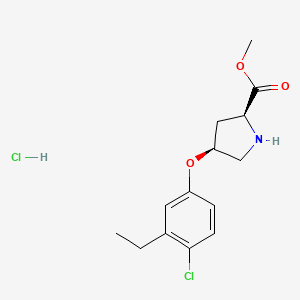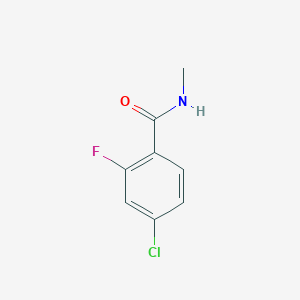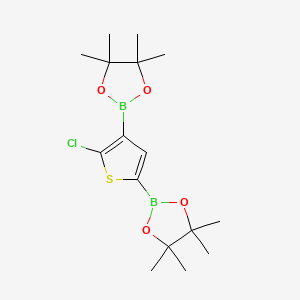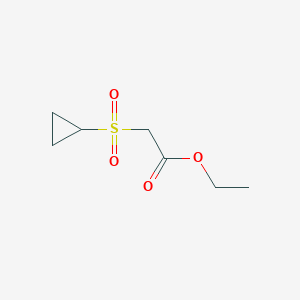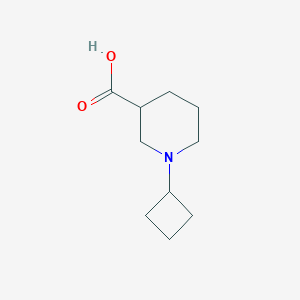
1-Cyclobutylpiperidine-3-carboxylic acid
Descripción general
Descripción
“1-Cyclobutylpiperidine-3-carboxylic acid” is a chemical compound used in scientific research. Its unique structure enables it to be employed for various applications, such as drug development and organic synthesis. It is related to the piperidine class of compounds, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Carboxylic acids, which “1-Cyclobutylpiperidine-3-carboxylic acid” is a type of, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .
Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . Solubility decreases as the carbon chain length increases because dipole forces become less important and dispersion forces become more predominant .
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
One study explored the decomposition and inhibition mechanism of 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), highlighting the reactivity of cyclopropyl functionalities and their interactions with enzymes such as ACC deaminase (Liu et al., 2015). Another research focused on the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), investigating their potential as PET ligands for tumor detection, showcasing the application of cyclobutane derivatives in medicinal imaging (Martarello et al., 2002).
Enzyme Inhibition
Research into structural and conformational analogues of L-methionine as inhibitors of enzymatic synthesis of S-adenosyl-l-methionine detailed how cyclobutyl and related compounds serve as competitive inhibitors, affecting various biochemical pathways (Coulter et al., 1974). This illustrates the utility of cyclobutyl derivatives in probing and modifying enzyme activity.
Medicinal Chemistry and Drug Design
A study on the synthesis of Boc-protected 1-(3-oxocycloalkyl)ureas via one-step Curtius rearrangement showcased the synthesis of cyclobutyl-containing compounds as key intermediates for developing agonists of metabotropic glutamate receptor 5 (Sun et al., 2014). Another work focused on improved synthesis methods for anti-[18F]FACBC, a non-natural amino acid used in tumor imaging, emphasizing the role of cyclobutyl derivatives in creating effective diagnostic tools (McConathy et al., 2003).
Safety And Hazards
Direcciones Futuras
Piperidine derivatives, which “1-Cyclobutylpiperidine-3-carboxylic acid” is a type of, have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
Propiedades
IUPAC Name |
1-cyclobutylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJUFMVVHNZULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Methylphenyl)oxan-3-yl]methanamine](/img/structure/B1487822.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)


![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)
![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)
![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)
